![molecular formula C20H18ClFN2O2 B2880363 6-chloro-4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-2H-chromen-2-one CAS No. 919735-60-7](/img/structure/B2880363.png)
6-chloro-4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-chloro-4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a bicyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring . The molecule also contains a piperazine ring, which is a common feature in many pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the chromen-2-one core, followed by the introduction of the piperazine ring . The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chromen-2-one and piperazine rings, as well as the chlorine and fluorine substituents . These features could potentially influence the compound’s reactivity and biological activity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the electron-rich aromatic ring and the electron-withdrawing halogens . The compound could potentially undergo a variety of reactions, including electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the halogens could increase the compound’s polarity, influencing its solubility in different solvents .Scientific Research Applications
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral properties . For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . Given the structural features of 6-chloro-4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-2H-chromen-2-one , it may be explored for its potential antiviral capabilities, possibly offering a new avenue for the treatment of viral infections.
Anti-inflammatory Applications
The indole nucleus, found in many bioactive compounds, has been associated with anti-inflammatory effects . The compound , due to its indole-like structure, could be synthesized into derivatives that might serve as potent anti-inflammatory agents, useful in the treatment of chronic inflammatory diseases.
Anticancer Research
Indole derivatives are known to possess anticancer activities . They can bind with high affinity to multiple receptors, which is crucial in the development of anticancer drugs . The compound 6-chloro-4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-2H-chromen-2-one could be investigated for its potential to act as a scaffold for new anticancer agents.
Antimicrobial Properties
The broad spectrum of biological activities of indole derivatives includes antimicrobial properties . This compound, with its indole-like framework, could be valuable in the synthesis of new antimicrobial agents, potentially contributing to the fight against resistant bacterial strains.
Antidiabetic Potential
Research has indicated that indole derivatives may have applications in antidiabetic treatments . The compound could be studied for its ability to modulate biological pathways involved in diabetes, which might lead to the development of novel antidiabetic medications.
Synthetic Chemistry Applications
The compound’s structure indicates potential use in synthetic chemistry as a building block for complex molecules. Its boronic ester-like properties could be utilized in various organic synthesis reactions, such as Suzuki-Miyaura coupling .
Chemical Sensor Development
Due to its aromatic ketone component, this compound could be used in the development of chemical sensors . Aromatic ketones are known for their ability to interact with various substances, which could be harnessed in sensor technology to detect specific chemicals or environmental changes .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O2/c21-15-5-6-19-16(12-15)14(11-20(25)26-19)13-23-7-9-24(10-8-23)18-4-2-1-3-17(18)22/h1-6,11-12H,7-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKNTHYAGSZWTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=C2C=C(C=C3)Cl)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-2H-chromen-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.